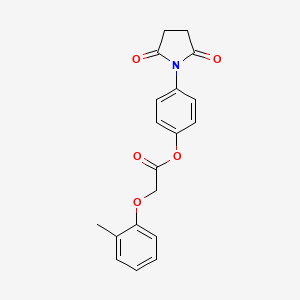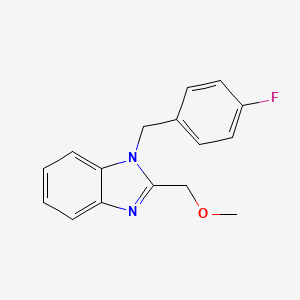
4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-dioxo-1-pyrrolidinyl)phenyl (2-methylphenoxy)acetate, commonly known as DPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DPA belongs to the class of compounds known as oxazolidinones and has a unique chemical structure that makes it a promising candidate for drug development. In
Mecanismo De Acción
The mechanism of action of DPA is not fully understood, but it is believed to act through multiple pathways. DPA has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). DPA also affects signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, DPA induces apoptosis by activating caspase-3 and -9 and downregulating anti-apoptotic proteins. In inflammation, DPA inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In neurodegenerative diseases, DPA protects neurons from oxidative stress and improves cognitive function by increasing the expression of brain-derived neurotrophic factor (BDNF).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. DPA is also relatively easy to synthesize, and its chemical structure can be modified to improve its pharmacological properties. However, DPA has some limitations, including its low solubility in water, which can affect its bioavailability and pharmacokinetics. DPA also has a short half-life in vivo, which may limit its therapeutic efficacy.
Direcciones Futuras
There are several future directions for research on DPA. One area of interest is the development of DPA derivatives with improved pharmacological properties, such as increased solubility and longer half-life. Another area of research is the investigation of the potential of DPA as a combination therapy with other drugs for the treatment of cancer and other diseases. Additionally, the molecular targets of DPA and its mechanism of action need to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 2-methylphenol with 4-(2,5-dioxo-1-pyrrolidinyl)benzaldehyde in the presence of a base catalyst. The resulting product is then treated with acetic anhydride and pyridine to obtain DPA. The synthesis of DPA is a multi-step process that requires careful control of reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. Inflammation is a common feature of many diseases, and DPA has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, DPA has been shown to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)phenyl] 2-(2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c1-13-4-2-3-5-16(13)24-12-19(23)25-15-8-6-14(7-9-15)20-17(21)10-11-18(20)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYSAXKAEIGURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dioxopyrrolidin-1-yl)phenyl (2-methylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)


![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)
